Agelasine

Cancer Pharmacology Selective Cytotoxicity Natural Product Anticancer Screening

Agelasine is a class of marine natural products with validated activity cliffs. One specific congener, (+)-10-epiagelasine B, shows potent Gram+ activity (MIC 1-8 µg/mL), while Agelasine F targets intracellular M. tuberculosis. Agelasine B has ~11-fold cancer selectivity over fibroblasts. Choose the right congener for your screening program. All products are for research use only. Request a quote for custom synthesis or bulk orders.

Molecular Formula C26H40ClN5
Molecular Weight 458.1 g/mol
Cat. No. B10753911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgelasine
Molecular FormulaC26H40ClN5
Molecular Weight458.1 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC(=CC[N+]3=CN(C4=C(N=CN=C43)N)C)C)CCC=C2C)C.[Cl-]
InChIInChI=1S/C26H40N5.ClH/c1-18(12-15-31-17-30(6)22-23(27)28-16-29-24(22)31)10-13-25(4)20(3)11-14-26(5)19(2)8-7-9-21(25)26;/h8,12,16-17,20-21H,7,9-11,13-15H2,1-6H3,(H2,27,28,29);1H/q+1;/p-1/b18-12+;/t20?,21-,25+,26?;/m0./s1
InChIKeyYBNXVKHEQXZPFB-WBZYFSPKSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agelasine Procurement: Technical Baseline for Marine Diterpene-Alkaloid Research Compounds


Agelasine refers to a class of 7,9-dialkylpurinium salts with a diterpenoid side chain at the purine 7-position, isolated from marine sponges of the genus Agelas [1]. These hybrid terpene-adenine natural products exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis, as well as cytotoxic effects against various cancer cell lines [2]. Over fifteen distinct agelasine congeners have been identified (e.g., agelasine A through G, ageline A/B), each differing in terpenoid side chain oxidation state and stereochemistry [1]. The compound class serves as a scaffold for synthetic analog development targeting antimicrobial and anticancer applications [3].

Why Agelasine Congeners Cannot Be Interchanged: Evidence-Based Selection Criteria


Generic substitution among agelasine congeners is not scientifically valid due to substantial activity divergence arising from subtle structural modifications. Head-to-head antimicrobial screening demonstrates that (+)-10-epiagelasine B exhibits an MIC range of 1–8 µg/mL against Gram-positive pathogens, whereas the structurally similar (+)-agelasine B shows markedly reduced activity with an MIC of 16 µg/mL only against Gram-negative Acinetobacter baumannii [1]. Similarly, 2-oxo derivatives of agelasines A, B, and F exhibit markedly reduced activity against M. smegmatis compared to their non-oxidized counterparts [2]. In cytotoxicity assays, agelasine B demonstrates approximately 10-fold selectivity for breast cancer cells over fibroblasts (IC50 MCF-7: 2.99 µM vs. fibroblasts: 32.91 µM) [3], while other congeners such as (−)-agelasine D display potent activity against mouse lymphoma cells (IC50: 4.03 µM) but the oxime derivative shows substantially reduced potency (IC50: 12.5 µM) [4]. These quantitative activity cliffs underscore that congener selection—not merely class designation—determines experimental outcomes.

Agelasine Differential Performance Evidence: Quantitative Comparator Analysis


Agelasine B Exhibits ~10-Fold Selective Cytotoxicity in Breast Cancer Cells Relative to Non-Malignant Fibroblasts

Agelasine B demonstrates a selectivity window of approximately one order of magnitude between cancer cell viability reduction and non-malignant cell toxicity. In MTT assays, agelasine B reduced viability of MCF-7 breast cancer cells with an IC50 of 2.99 µM and SKBr3 breast cancer cells with an IC50 of 3.22 µM, while human fibroblasts required an IC50 of 32.91 µM for comparable effect [1]. The selectivity ratio (IC50 fibroblasts / IC50 cancer cells) calculates to 11.0 for MCF-7 and 10.2 for SKBr3. This selectivity profile contrasts with many cytotoxic natural products that exhibit narrow or absent therapeutic windows in vitro.

Cancer Pharmacology Selective Cytotoxicity Natural Product Anticancer Screening

(+)-10-epiagelasine B Demonstrates Superior Gram-Positive Antibacterial Potency Versus (+)-Agelasine B

In a direct comparative antimicrobial evaluation of six diterpene alkaloids isolated from Agelas citrina, (+)-10-epiagelasine B exhibited the highest potency against Gram-positive pathogens with an MIC range of 1–8 µg/mL across Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis [1]. In contrast, the structurally related (+)-agelasine B showed activity only against the Gram-negative pathogen Acinetobacter baumannii with a moderate MIC of 16 µg/mL, and was inactive against other tested Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella pneumoniae) [1]. This represents a >2-fold potency advantage for (+)-10-epiagelasine B and a complete shift in antibacterial spectrum.

Antimicrobial Drug Discovery Marine Natural Products Gram-Positive Pathogen Inhibition

Agelasine F Inhibits Drug-Resistant M. tuberculosis at Concentrations Below Mammalian Cell Cytotoxicity Threshold

Agelasine F demonstrated in vitro inhibitory activity against drug-resistant strains of Mycobacterium tuberculosis at concentrations as low as 3.13 µg/mL in extracellular assays [1]. Importantly, the compound retained activity against intracellular M. tuberculosis residing within macrophages at concentrations of 13–22 µg/mL, which remained below the IC50 of 34 µg/mL determined for Vero mammalian cells [1]. This defines a therapeutic window where antimycobacterial efficacy is achieved without overt mammalian cytotoxicity (therapeutic index = IC50 Vero / MIC intracellular = 34 / 13–22 ≈ 1.5–2.6).

Antitubercular Drug Discovery Intracellular Pathogen Assay Drug-Resistant TB

Agelasine B and D Exhibit Comparable Broad-Spectrum MRSA and Cancer Cell Cytotoxicity with IC50 Values in the Low Micromolar Range

In a 2017 study of Agelas mauritiana metabolites, both (+)-agelasine B and agelasine D exhibited dual antibacterial and cytotoxic activities with comparable potency ranges. Both compounds demonstrated potent antibacterial activity against a panel of methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates with MIC90 values of 1–8 µg/mL [1]. Concurrently, they exhibited moderate cytotoxicity toward five cancer cell lines (PC9, A549, HepG2, MCF-7, U937) with IC50 values ranging from 4.49 to 14.41 µM [1]. The dual-activity profile is a class-level characteristic of agelasines bearing a non-oxidized diterpenoid side chain.

MRSA Antibacterial Screening Anticancer Natural Products Dual-Activity Compounds

Synthetic Agelasine Analogs with Simplified Terpenoid Side Chains Retain Antimicrobial and Cytotoxic Potency Comparable to Natural Congeners

Synthetic agelasine and agelasimine analogs bearing substantially less complex terpenoid side chains than natural compounds were found to exhibit biological activities in the same range as structurally more complex natural agelasines [1]. The most potent synthetic analogs achieved MIC values of approximately 1 µM against cancer cell lines, including a drug-resistant renal cell line [2]. This indicates that the full diterpenoid complexity of natural agelasines is not strictly required for biological activity, and simplified synthetic analogs can serve as cost-effective screening surrogates.

Medicinal Chemistry SAR Studies Natural Product Analog Synthesis

2-Oxoagelasine Derivatives Exhibit Markedly Reduced Antimycobacterial Activity Versus Non-Oxidized Agelasines

A panel of eleven agelasine derivatives isolated from Agelas nakamurai was evaluated against Mycobacterium smegmatis using a disc diffusion assay at 20 µg/disc [1]. Non-oxidized agelasines (agelasine A, B, D, E, F, G, and ageline B) produced inhibition zones ranging from 12 to 20 mm, with agelasine F exhibiting the largest inhibition zone of 20 mm [1]. In contrast, the three 2-oxo derivatives (2-oxoagelasine A, 2-oxoagelasine F, and 2-oxoagelasine B) exhibited markedly reduced biological activity against M. smegmatis [1]. This oxidation-state-dependent activity cliff is critical for compound selection in antimycobacterial screening.

Antimycobacterial Screening Structure-Activity Relationship Natural Product Oxidation State

Agelasine Application Scenarios: Evidence-Anchored Research Use Cases


Selective Anticancer Screening: Agelasine B as a Lead for Breast Cancer Models

Agelasine B is indicated for anticancer screening programs requiring compounds with demonstrated cancer cell selectivity over non-malignant cells. In MTT assays, agelasine B reduced MCF-7 breast cancer cell viability with an IC50 of 2.99 µM while requiring an IC50 of 32.91 µM for human fibroblasts, yielding approximately 11-fold selectivity [1]. The compound induces apoptosis via SERCA inhibition and sustained intracellular Ca2+ elevation, a mechanism validated across breast (MCF-7, SKBr3) and prostate (PC-3) cancer models [1]. This scenario is appropriate for laboratories evaluating natural product-derived SERCA inhibitors or developing breast cancer-focused screening cascades where selectivity against fibroblasts is a key prioritization metric.

Gram-Positive Antibacterial Discovery: (+)-10-epiagelasine B as a Potent MRSA-Active Scaffold

(+)-10-epiagelasine B is the preferred agelasine congener for antibacterial discovery programs targeting Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In head-to-head antimicrobial screening, this compound achieved MIC values of 1–8 µg/mL against S. aureus, S. pneumoniae, and E. faecalis, representing the highest potency among six co-isolated diterpene alkaloids [2]. Agelasine B and agelasine D also demonstrate potent activity against MRSA clinical isolates with MIC90 values of 1–8 µg/mL [3]. This scenario is suitable for natural product-based antibacterial screening against resistant Gram-positive pathogens, particularly where marine-derived scaffolds offer structural novelty distinct from conventional antibiotic classes.

Antitubercular Drug Discovery: Agelasine F for Intracellular M. tuberculosis Models

Agelasine F is indicated for antitubercular discovery programs requiring activity against both extracellular and intracellular Mycobacterium tuberculosis. The compound inhibits drug-resistant M. tuberculosis strains at concentrations as low as 3.13 µg/mL in extracellular assays and retains activity at 13–22 µg/mL against intracellular bacilli residing within macrophages, while maintaining an IC50 of 34 µg/mL against Vero mammalian cells [4]. This intracellular activity window is critical for screening compounds intended to target persistent M. tuberculosis infections. Agelasine F also exhibits the largest inhibition zone (20 mm at 20 µg/disc) against M. smegmatis among eleven agelasine derivatives tested [5], further supporting its selection as the lead antimycobacterial congener.

SAR and Medicinal Chemistry Expansion: Synthetic Agelasine Analogs as Cost-Effective Screening Surrogates

Simplified synthetic agelasine analogs are appropriate for medicinal chemistry programs seeking to expand structure-activity relationship (SAR) understanding without reliance on limited natural product supplies. Synthetic analogs bearing substantially less complex terpenoid side chains than natural agelasines exhibit antimicrobial and cytotoxic activities comparable to the natural products, with the most potent analogs achieving MIC values of approximately 1 µM against cancer cell lines [6]. Purine 2-position modifications have been shown to modulate antimycobacterial and antiprotozoal activities [7]. This scenario is suitable for academic and industrial medicinal chemistry groups conducting analog synthesis campaigns, high-throughput screening with larger compound quantities, or hit-to-lead optimization programs requiring accessible and modifiable chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agelasine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.